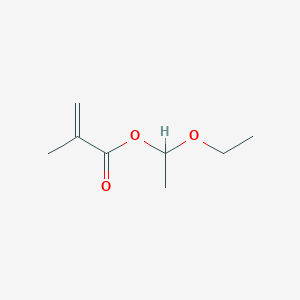

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester

Beschreibung

Table 1: Molecular Parameters of 1-Ethoxyethyl Methacrylate

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Exact Mass | 158.0943 g/mol |

| Monoisotopic Mass | 158.0943 g/mol |

| Topological Polar Surface Area | 35.5 Ų |

The compound’s structural simplicity contrasts with higher homologs like 2-ethoxyethyl methacrylate, which shares the same molecular formula but differs in ester group connectivity.

Stereochemical Configuration and Conformational Isomerism

The methacryloyl group (CH₂=C(CH₃)−) features a rigid planar geometry due to the sp²-hybridized C=C bond, precluding stereoisomerism at this site. However, the 1-ethoxyethyl ester group introduces conformational flexibility. Rotational freedom around the C−O bonds in the ester moiety enables multiple low-energy conformers, as observed in Raman spectroscopy studies of similar esters.

Key Conformational Features:

- Ester Group Rotation : The ethoxyethyl chain adopts staggered or eclipsed configurations relative to the carbonyl group, influenced by steric interactions between the methacryloyl methyl group and the ethoxy substituent.

- Intramolecular Hydrogen Bonding : Weak interactions between the ester oxygen and adjacent hydrogen atoms may stabilize specific conformers, though this is less pronounced compared to hydroxy-containing esters.

Experimental data from gas-phase studies suggest that collisional cooling in supersonic jets preferentially stabilizes the all-trans conformation of the ester chain, minimizing torsional strain.

Comparative Analysis with Related Methacrylate Esters

1-Ethoxyethyl methacrylate exhibits distinct physicochemical properties compared to simpler methacrylate esters, as outlined below:

Table 2: Comparative Properties of Methacrylate Esters

Structural and Functional Differences:

- Bulkiness : The 1-ethoxyethyl group increases steric hindrance compared to ethyl or methyl esters, slowing polymerization kinetics but enhancing solubility in nonpolar solvents.

- Thermal Stability : The ethoxy substituent elevates thermal degradation resistance relative to methyl methacrylate, as evidenced by higher decomposition temperatures in thermogravimetric analyses.

- Polymer Applications : Controlled radical polymerization of 1-ethoxyethyl methacrylate yields poly(methacrylic acid) precursors with tailored molecular weights (Đ = 1.1–1.3), unlike the broader dispersity (Đ > 1.5) seen in ethyl methacrylate polymers.

These differences underscore the role of ester group architecture in modulating material properties for applications in coatings, adhesives, and biomedical devices.

Eigenschaften

IUPAC Name |

1-ethoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-10-7(4)11-8(9)6(2)3/h7H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBADOTWUFBZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603387 | |

| Record name | 1-Ethoxyethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51920-52-6 | |

| Record name | 1-Ethoxyethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Esterification of Methacrylic Acid with 1-Ethoxyethanol

Reaction:

$$

\text{Methacrylic acid} + \text{1-ethoxyethanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester} + H_2O

$$Catalysts: Commonly sulfuric acid or other strong acid catalysts are used to promote esterification.

- Conditions: Heating under reflux with removal of water to drive equilibrium towards ester formation.

- Notes: This method is straightforward and widely used in laboratory and industrial settings for methacrylate esters.

Transesterification from Methyl Methacrylate

Reaction:

$$

\text{Methyl methacrylate} + \text{1-ethoxyethanol} \xrightarrow[\text{acid or base catalyst}]{\text{heat}} \text{this compound} + \text{methanol}

$$Catalysts: Acid catalysts like sulfuric acid or base catalysts such as sodium methoxide can be used.

- Advantages: This route can be preferred if methyl methacrylate is readily available and allows for easier purification.

- Industrial Relevance: Transesterification is common for modifying ester side chains to tailor polymer properties.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Catalyst | Sulfuric acid (0.5-2% w/w) | Strong acid catalyst preferred |

| Temperature | 60–120 °C | Elevated to speed reaction but below decomposition temperature |

| Reaction Time | 2–8 hours | Dependent on catalyst concentration and removal of water/alcohol |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:2 | Excess alcohol favors ester formation |

| Water Removal | Continuous (e.g., Dean-Stark apparatus) | Drives equilibrium towards ester formation |

| Purification | Distillation or extraction | Removes unreacted acid and alcohol |

Industrial Scale Considerations

- Raw Materials: Methacrylic acid is industrially produced by catalytic oxidation of isobutylene or acetone cyanohydrin routes. 1-Ethoxyethanol is commercially available or synthesized from ethylene oxide and ethanol.

- Environmental and Safety: Methacrylic acid and its esters are reactive and can polymerize; inhibitors are often added during storage and processing to prevent premature polymerization.

- Purification: Distillation under reduced pressure is typical to isolate pure esters, removing residual acid, alcohol, and water.

- Metabolism and Biodegradation: Methacrylate esters are rapidly hydrolyzed in biological systems to methacrylic acid and corresponding alcohols, indicating the importance of controlling residual monomer content in products.

Research Findings and Advances

- Catalyst Development: Studies have explored heterogeneous acid catalysts to replace sulfuric acid, aiming to reduce corrosion and simplify purification.

- Solvent-Free and Green Chemistry Approaches: Solvent-free esterifications and transesterifications have been reported, improving environmental profiles and reducing waste.

- Kinetic Studies: Reaction kinetics indicate that esterification rates depend strongly on catalyst concentration and efficient removal of water to shift equilibrium.

- Alternative Synthetic Routes: While methacrylic acid can be prepared from propylene oxidation, the esterification step remains the key method for preparing esters like 1-ethoxyethyl methacrylate.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | Methacrylic acid + 1-ethoxyethanol | Sulfuric acid (acid catalyst) | Heat, water removal | Simple, direct synthesis | Requires careful water removal |

| Transesterification | Methyl methacrylate + 1-ethoxyethanol | Acid or base catalyst | Heat | Uses available methyl methacrylate | Methanol byproduct needs removal |

| Solvent-Free Esterification | Methacrylic acid + 1-ethoxyethanol | Solid acid catalysts | Elevated temperature | Environmentally friendly | Catalyst availability |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.

Hydrolysis: In the presence of water and an acid or base catalyst, 1-ethoxyethyl 2-methylprop-2-enoate can hydrolyze to form methacrylic acid and ethanol.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to facilitate the hydrolysis reaction.

Major Products:

Polymerization: The major products are polymers with varying molecular weights and properties depending on the reaction conditions.

Hydrolysis: The primary products are methacrylic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.

Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Research into drug delivery systems often employs this compound due to its ability to form hydrogels and other biocompatible materials.

Industry: It is used in the production of specialty polymers and resins for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-ethoxyethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and hydrolysis reactions. In polymerization, the compound forms long chains of repeating units, which can be tailored to achieve specific properties. In hydrolysis, the compound breaks down into methacrylic acid and ethanol, which can further participate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Ethyl methacrylate: Similar in structure but lacks the ethoxyethyl group, leading to different polymerization properties.

Methyl methacrylate:

Uniqueness: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester is unique due to its ethoxyethyl group, which imparts distinct properties such as increased flexibility and improved adhesion in polymer applications.

Biologische Aktivität

Overview

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester, commonly known as ethyl methacrylate (EMA), is a significant chemical compound in the field of industrial chemistry and materials science. Its molecular formula is with a molecular weight of approximately 158.2 g/mol. This compound is primarily used in the production of polymers and resins, but its biological activity has garnered attention in various research domains, particularly regarding its toxicity and potential therapeutic effects.

- CAS Number : 51920-52-6

- Appearance : Solid or powder form

- Solubility : Soluble in organic solvents, poorly soluble in water

Toxicological Profile

Research indicates that this compound exhibits low acute oral toxicity. The median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, suggesting a relatively safe profile for acute exposure . However, the compound has shown potential for causing skin sensitization and allergic reactions in humans, particularly in occupational settings involving UV-cured inks .

Metabolism and Pharmacokinetics

Upon administration, EMA is rapidly absorbed and metabolized primarily via carboxylesterase-catalyzed hydrolysis to methacrylic acid and ethanol . Studies have demonstrated that approximately 90% of an administered dose is excreted within 72 hours, mainly through respiration (50%) and urine (40%) . The compound does not exhibit bioaccumulation potential, making it less hazardous in terms of long-term exposure .

Genotoxicity Studies

Genotoxicity assessments have yielded mixed results. While some studies indicate weakly positive outcomes for gene mutations in vitro using mouse lymphoma cells, no significant increases in sister chromatid exchanges were observed without metabolic activation . This suggests that while there may be some risk of genetic damage under specific conditions, the overall genotoxic potential remains low.

Occupational Exposure

A notable case study involved workers in printing plants who developed dermatitis after exposure to UV-cured inks containing EMA. Patch tests revealed positive reactions to the compound at concentrations as low as 0.1% . This highlights the need for careful handling and monitoring of exposure levels in industrial applications.

Animal Studies

In a comprehensive study on Wistar rats, EMA was administered at varying doses to assess its systemic toxicity. The results indicated that while there were transient effects on body weight and coordination at higher doses, these effects resolved within the observation period . Histopathological examinations revealed no significant long-term damage to vital organs.

Research Findings

A summary of key findings related to the biological activity of EMA is presented below:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-propenoic acid, 2-methyl-, 1-ethoxyethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of methacrylic acid derivatives with 1-ethoxyethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimal conditions include controlled temperatures (60–80°C) to prevent side reactions like polymerization. Use inert atmospheres (N₂) to avoid oxidation. Post-synthesis purification via fractional distillation or column chromatography is recommended. For polymerization studies, initiators such as azobisisobutyronitrile (AIBN) at 70–90°C are standard .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

- Methodological Answer :

- Boiling Point/Flash Point : Use ASTM D93 (Pensky-Martens closed-cup tester) for flash point and ASTM D1078 for distillation range.

- Solubility : Conduct shake-flask experiments in solvents (e.g., ethanol, hexane) followed by HPLC analysis.

- Stability : Accelerated stability studies under varying pH, temperature, and humidity, monitored via FTIR or NMR to detect decomposition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95/P1 respirators for vapor protection .

- Ventilation : Conduct work in fume hoods with ≥100 ft/min face velocity.

- Storage : Store in amber glass bottles under nitrogen at 4°C to inhibit polymerization. Incompatible with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. What advanced techniques characterize the polymerization kinetics and copolymer structure of this ester?

- Methodological Answer :

- Kinetics : Monitor monomer conversion via real-time FTIR or Raman spectroscopy. Use gel permeation chromatography (GPC) to determine molecular weight distribution.

- Copolymer Analysis : Employ ¹³C NMR to assess monomer sequence distribution. For thermal properties, use differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) .

Q. How can researchers assess the compound’s toxicological and environmental impact?

- Methodological Answer :

- In Vitro Assays : Use Ames test (OECD 471) for mutagenicity and MTT assay (ISO 10993-5) for cytotoxicity.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Computational tools like ECOSAR predict biodegradation and bioaccumulation .

Q. What regulatory frameworks govern the use of this compound, and how do they vary globally?

- Methodological Answer :

- OSHA (US) : Classified under Hazard Communication Standard (HCS 2012) for skin/eye irritation (H315/H319).

- REACH (EU) : Requires registration for volumes >1 ton/year and safety data sheet (SDS) compliance.

- IECSC (China) : Listed under Existing Chemical Substances, necessitating ecological risk assessments .

Q. How can computational models predict the compound’s reactivity and degradation pathways?

- Methodological Answer :

- Reactivity : Apply density functional theory (DFT) to simulate reaction intermediates and transition states (e.g., Gaussian 16 software).

- Degradation : Use EPI Suite to model hydrolysis pathways under acidic/alkaline conditions. For photodegradation, employ UV-Vis spectroscopy coupled with LC-MS to identify byproducts .

Key Notes

- Data Gaps : Specific physicochemical data (e.g., log Pow, vapor pressure) for this ester are scarce; extrapolate from structurally similar esters like ethyl methacrylate .

- Safety Compliance : Regularly review updates to OSHA, REACH, and IECSC guidelines to ensure alignment with evolving regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.